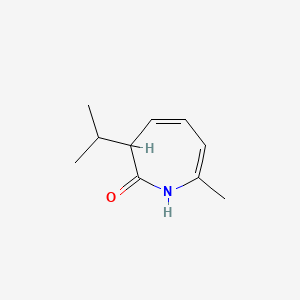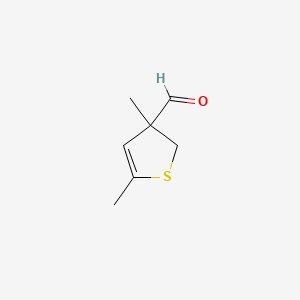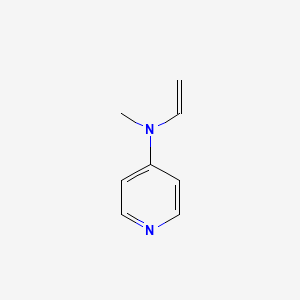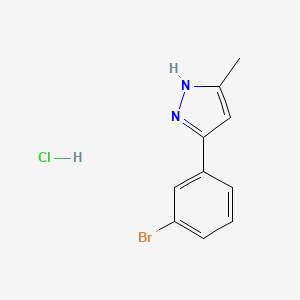
2-Acetyl-3-ethylcyclohex-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-3-ethylcyclohex-2-en-1-one is an organic compound with a unique structure that includes a cyclohexene ring substituted with acetyl and ethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3-ethylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with ethyl acetate in the presence of a base, followed by acetylation. The reaction conditions typically include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. For example, the use of metal catalysts such as palladium or nickel can facilitate the acetylation and ethylation reactions under milder conditions, reducing energy consumption and improving overall production efficiency.
化学反应分析
Types of Reactions
2-Acetyl-3-ethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Formation of 2-acetyl-3-ethylcyclohexanone or 2-acetyl-3-ethylcyclohexanoic acid.
Reduction: Production of 2-acetyl-3-ethylcyclohexanol or 2-ethylcyclohexanone.
Substitution: Generation of substituted cyclohexenes with different functional groups.
科学研究应用
2-Acetyl-3-ethylcyclohex-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its unique structural properties.
作用机制
The mechanism of action of 2-Acetyl-3-ethylcyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new bonds and the modification of existing structures. Its effects are mediated through the activation or inhibition of specific enzymes and receptors, leading to changes in cellular processes and biochemical pathways.
相似化合物的比较
Similar Compounds
- 3-Ethoxy-2-cyclohexen-1-one
- 2-Cyclohexen-1-one
- 2-Acetylcyclohexanone
Uniqueness
2-Acetyl-3-ethylcyclohex-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
属性
分子式 |
C10H14O2 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
2-acetyl-3-ethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O2/c1-3-8-5-4-6-9(12)10(8)7(2)11/h3-6H2,1-2H3 |
InChI 键 |
MPQIFQPJHNCTIY-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=O)CCC1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Acetylamino)-2-[2-[4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B13836988.png)
![tert-butyl N-[(1R)-2-(dimethylamino)-1-phenylethyl]carbamate](/img/structure/B13836993.png)



![3-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B13837025.png)


![4-Hydroxy-3-[2-hydroxy-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one](/img/structure/B13837040.png)





